Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H20F2NO3 It is a piperidine derivative that features a tert-butyl ester group and a difluoroacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Similar structure but with an oxoethyl group instead of difluoroacetyl.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxyethylphenyl group, used in PROTAC development.
Uniqueness
Tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other piperidine derivatives .
Properties
Molecular Formula |
C12H19F2NO3 |
---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl 4-(2,2-difluoroacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-12(2,3)18-11(17)15-6-4-8(5-7-15)9(16)10(13)14/h8,10H,4-7H2,1-3H3 |
InChI Key |
KUMONDDHMBAOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(F)F |
Origin of Product |
United States |
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